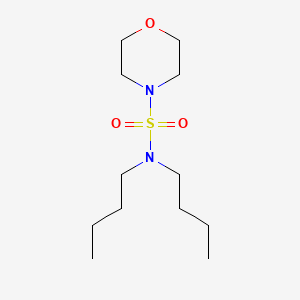
n,n-Dibutylmorpholine-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutylmorpholine-4-sulfonamide is an organosulfur compound with the molecular formula C12H26N2O3S. This compound is part of the sulfonamide family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and polymers . The structure of this compound includes a morpholine ring substituted with dibutyl groups and a sulfonamide functional group, making it a versatile building block in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutylmorpholine-4-sulfonamide typically involves the reaction of morpholine with dibutylamine and a sulfonyl chloride. One common method is the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method involves the use of readily available thiols and amines, which are oxidatively coupled to form the sulfonamide bond in a single step. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite, and the reaction is typically carried out at room temperature to moderate temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and minimize waste. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, the use of environmentally friendly oxidizing agents and solvents is emphasized to reduce the environmental impact of the production process .
化学反応の分析
Types of Reactions
N,N-Dibutylmorpholine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides with various functional groups.
科学的研究の応用
N,N-Dibutylmorpholine-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
作用機序
The mechanism of action of N,N-Dibutylmorpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the substrate for binding to the active site. This competitive inhibition can disrupt metabolic pathways and lead to the desired therapeutic or biological effect .
類似化合物との比較
Similar Compounds
Sulfonamides: Such as sulfamethoxazole and sulfadiazine, which are used as antibacterial agents.
Sulfinamides: Compounds with similar structures but different oxidation states.
Sulfenamides: Compounds with sulfur-nitrogen bonds but different functional groups
Uniqueness
N,N-Dibutylmorpholine-4-sulfonamide is unique due to its specific substitution pattern on the morpholine ring and the presence of dibutyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
5433-43-2 |
|---|---|
分子式 |
C12H26N2O3S |
分子量 |
278.41 g/mol |
IUPAC名 |
N,N-dibutylmorpholine-4-sulfonamide |
InChI |
InChI=1S/C12H26N2O3S/c1-3-5-7-13(8-6-4-2)18(15,16)14-9-11-17-12-10-14/h3-12H2,1-2H3 |
InChIキー |
XVUGDLCGYADXDT-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)S(=O)(=O)N1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



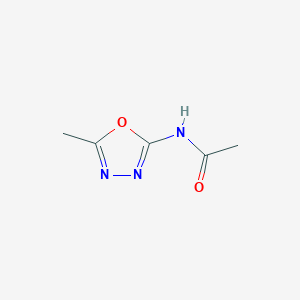
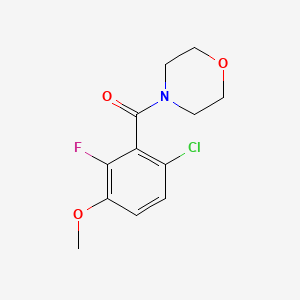
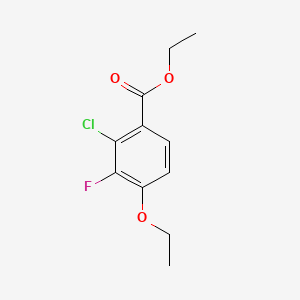
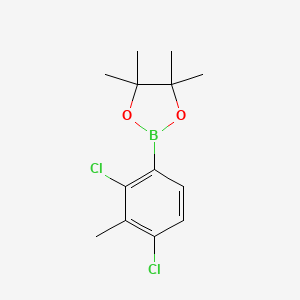
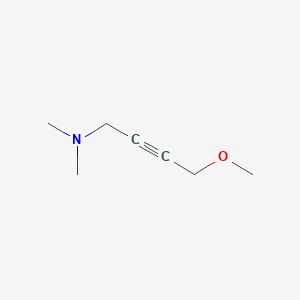
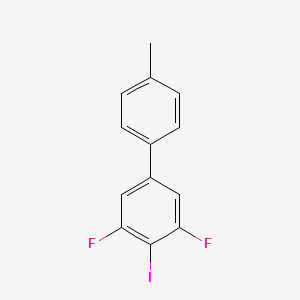
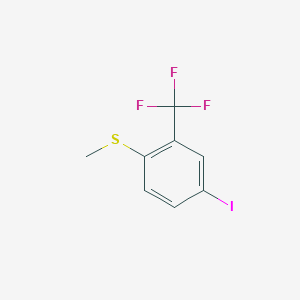
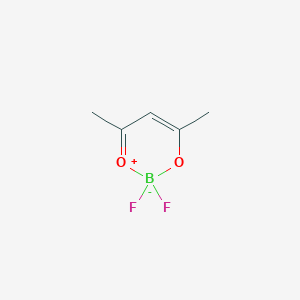
![2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14021423.png)



![2-[(4-methoxyphenyl)methoxy]propanoic Acid](/img/structure/B14021458.png)
